2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
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Overview
Description
2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a heterocyclic compound that belongs to the thiazoloquinoline family This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with 2-amino-4,4-dimethylthiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to further cyclization with 8-methoxyquinoline-2-thione to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazoloquinoline derivatives.
Substitution: Formation of substituted thiazoloquinoline derivatives with different functional groups.
Scientific Research Applications
2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This interaction can result in the disruption of cellular processes, ultimately leading to cell death in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-(3-chlorophenyl)-8-methoxy-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione: Lacks the 4,4-dimethyl substitution, affecting its steric and electronic properties.
Uniqueness
2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is unique due to the presence of both the methoxy group and the 4,4-dimethyl substitution. These structural features enhance its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H17ClN2OS2 |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C19H17ClN2OS2/c1-19(2)17-16(14-10-13(23-3)7-8-15(14)21-19)18(24)22(25-17)12-6-4-5-11(20)9-12/h4-10,21H,1-3H3 |
InChI Key |
GWDLDHULDYWQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)N(S2)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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